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Compound of Interest

Compound Name:
Abemaciclib metabolite M18

hydrochloride

Cat. No.: B8093368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the cyclin-

dependent kinase 4 & 6 (CDK4/6) inhibitor Abemaciclib and its two major active metabolites,

M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib). The data presented is compiled

from various clinical studies to support research and drug development efforts.

Pharmacokinetic Data Summary
Abemaciclib is characterized by slow absorption and a long half-life, with its active metabolites

contributing significantly to its overall clinical activity.[1] The following table summarizes the key

pharmacokinetic parameters for Abemaciclib and its active metabolites, M2 and M20, following

oral administration.
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Parameter Abemaciclib
M2 (N-
desethylabem
aciclib)

M20
(hydroxyabem
aciclib)

Total Active
Analytes
(Abemaciclib +
M2 + M20)

Tmax (median,

hours)
~8

Not explicitly

stated

Not explicitly

stated
6.0 - 7.0

Cmax (ng/mL)
260 - 320 (at

150-200 mg BID)

Data not

available

individually

Data not

available

individually

491 - 639 (at

150-200 mg BID)

AUC (0-12h,

ng·h/mL)

1740 - 2190 (at

150-200 mg BID)

~679 - 854

(estimated as

39% of

Abemaciclib

AUC)

~1340 - 1686

(estimated as

77% of

Abemaciclib

AUC)

2770 - 3270 (at

150-200 mg BID)

Half-life (t½,

hours)
~24

Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

Data for Total Active Analytes and Abemaciclib are derived from a study in Chinese patients

receiving 150 mg or 200 mg twice daily (BID) doses.[2] The AUC values for M2 and M20 are

estimated based on a study reporting their AUCs to be approximately 39% and 77% of the

parent compound, respectively.

Metabolic Pathway of Abemaciclib
Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4)

enzyme system.[3] The major metabolic pathways involve N-desethylation to form the active

metabolite M2 and hydroxylation to form the active metabolite M20.[3] Both M2 and M20 are

considered equipotent to the parent drug, Abemaciclib.[1][4]
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Metabolic conversion of Abemaciclib to its active metabolites M2 and M20.

Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated from Phase I clinical

trials involving patients with advanced and/or metastatic cancers.[5][6] Below are detailed

methodologies for the key experiments cited.

Study Design and Patient Population
A typical study design is a Phase I, open-label, dose-escalation trial.[5]

Participants: Patients with advanced and/or metastatic solid tumors.[5]

Inclusion Criteria: Histologically or cytologically confirmed diagnosis of cancer, age ≥18

years, adequate organ function, and an Eastern Cooperative Oncology Group (ECOG)

performance status of ≤2.[7]

Exclusion Criteria: Discontinuation of previous cancer therapies for at least 14-21 days prior

to study drug administration.[7]

Dosing and Administration
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Dosage: Abemaciclib is administered orally, typically in capsule form, at doses ranging from

50 mg to 275 mg.[5]

Frequency: Dosing is usually every 12 or 24 hours on a continuous schedule.[5]

Pharmacokinetic Sampling
Sample Collection: Blood samples for pharmacokinetic analysis are collected at multiple time

points.

Single Dose: Pre-dose, and at 1, 2, 4, 6, 8, 10, 24, 48, and 72 hours post-dose.[8]

Multiple Doses (Steady State): Pre-dose, and at 1, 2, and 4 hours post-dose on days 15

and 22, and pre-dose and at 1, 2, 4, 6, 8, 10, and 24 hours post-dose on day 28 of the first

cycle.[8]

Sample Processing: Plasma is separated from whole blood by centrifugation and stored at

-70°C until analysis.

Bioanalytical Method
The concentrations of Abemaciclib and its metabolites in plasma are determined using a

validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8][9]

Sample Preparation: Protein precipitation is a common method for sample extraction.[10]

Acetonitrile is often used as the precipitation agent.[11]

Chromatography:

Column: A C18 reverse-phase column is typically used for chromatographic separation.[9]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

bicarbonate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[12]

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
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Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific

mass transitions of Abemaciclib and its metabolites.

Validation: The bioanalytical method is validated according to the guidelines of regulatory

authorities such as the EMA and FDA, ensuring linearity, accuracy, precision, selectivity, and

stability.[9]

Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from

patient recruitment to data analysis.
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Workflow of a typical clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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